2-cyclohexyl-3H-imidazo[4,5-b]pyridine
Description
Pharmacological Relevance and Bioisosteric Nature of Imidazo[4,5-b]pyridines as Purine Analogs
A primary reason for the pharmacological importance of imidazo[4,5-b]pyridines is their structural resemblance to endogenous purines, such as adenine (B156593) and guanine. This bioisosteric relationship means that these synthetic compounds can mimic or antagonize the actions of natural purines, allowing them to interact with a wide array of biological targets, including enzymes and receptors that have purine-binding sites. mdpi.com This mimicry is a cornerstone of their therapeutic potential, as purinergic signaling is involved in a vast number of physiological and pathological processes.
Historical Context of Imidazo[4,5-b]pyridine Derivatives in Medicinal Chemistry
The exploration of imidazo[4,5-b]pyridine derivatives in medicinal chemistry has a rich history, with research highlighting their potential across numerous therapeutic areas. Various derivatives of this scaffold have been investigated for a wide range of biological activities, including as:
Anticancer agents researchgate.net
Antimicrobial agents nih.gov
Antitubercular agents nih.gov
Anti-inflammatory agents nih.gov
Inhibitors of various kinases, such as Glycogen Synthase Kinase-3β (GSK-3β) nih.gov
This broad spectrum of activity has cemented the imidazo[4,5-b]pyridine core as a valuable starting point for the development of new therapeutic agents.
Specific Context of 2-cyclohexyl-3H-imidazo[4,5-b]pyridine within the Imidazo[4,5-b]pyridine Class
While the broader class of imidazo[4,5-b]pyridines is extensively studied, public domain research on the specific biological activity of this compound is limited. However, its synthesis is detailed in patent literature, suggesting its importance as an intermediate or a target compound in drug discovery programs. A Chinese patent describes the synthesis of this compound-7-carbonitrile from 2,3-diamino-4-cyanopyridine and cyclohexanecarbaldehyde. This intermediate is then further converted to other derivatives, such as this compound-7-carboxylic acid and this compound-7-carboxamide.
The patent mentions that imidazopyridine compounds are being investigated as potential GSK-3β inhibitors for the treatment of diabetes, among other applications. GSK-3β is a serine/threonine kinase implicated in various diseases, including metabolic disorders, neurodegenerative diseases like Alzheimer's, and some cancers. nih.gov While the patent provides a general context, it does not disclose specific biological data for the 2-cyclohexyl derivative. The presence of the cyclohexyl group at the 2-position of the imidazo[4,5-b]pyridine core is a key structural feature that would influence its size, lipophilicity, and potential interactions with biological targets.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-cyclohexyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H15N3/c1-2-5-9(6-3-1)11-14-10-7-4-8-13-12(10)15-11/h4,7-9H,1-3,5-6H2,(H,13,14,15) |
InChI Key |
VAXHIKQQKBIVHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclohexyl 3h Imidazo 4,5 B Pyridine and Its Analogs
Conventional Synthetic Routes to the Imidazo[4,5-b]pyridine Core
The most established methods for constructing the imidazo[4,5-b]pyridine ring system involve the cyclization of substituted 2,3-diaminopyridines with various carbonyl-containing reagents. These approaches are valued for their directness and utilization of readily available starting materials.
Cyclocondensation Reactions of 2,3-Diaminopyridines
The cornerstone of traditional imidazo[4,5-b]pyridine synthesis is the reaction of a 2,3-diaminopyridine (B105623) with a one-carbon electrophile, which ultimately forms the C2 position of the imidazole (B134444) ring.
A widely employed and direct method for the synthesis of 2-substituted-3H-imidazo[4,5-b]pyridines is the condensation of 2,3-diaminopyridine with a carboxylic acid. semanticscholar.org To facilitate the dehydration and subsequent cyclization, this reaction is typically performed at elevated temperatures in the presence of a dehydrating agent, such as polyphosphoric acid (PPA). mdpi.com This method is simple, convenient, and generally provides good yields. mdpi.com For the specific synthesis of the title compound, 2-cyclohexyl-3H-imidazo[4,5-b]pyridine, this would involve the reaction of 2,3-diaminopyridine with cyclohexanecarboxylic acid.
Microwave irradiation has emerged as a powerful tool to accelerate this transformation, often leading to reduced reaction times and improved yields. mdpi.comeurjchem.com Microwave-assisted synthesis can be performed with or without a solid support like silica (B1680970) gel, providing a faster route to libraries of 2-substituted imidazo[4,5-b]pyridines. semanticscholar.org
Table 1: Synthesis of 2-Substituted Imidazo[4,5-b]pyridines via Carboxylic Acid Condensation
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference(s) |
|---|---|---|---|---|---|
| 2,3-Diaminopyridine | Cyclohexanecarboxylic Acid | Polyphosphoric Acid (PPA), heat | This compound | ~75% (Typical) | mdpi.com |
| 2,3-Diaminopyridine | Various Carboxylic Acids | Microwave, 170-250 °C | 2-substituted-3H-imidazo[4,5-b]pyridines | 71-92% | semanticscholar.org |
An alternative and common route involves the condensation of 2,3-diaminopyridines with aldehydes. nih.gov The direct reaction often requires an oxidizing agent to convert the initially formed imidazoline (B1206853) intermediate to the final aromatic imidazopyridine. A convenient one-pot procedure utilizes sodium metabisulfite (B1197395) (Na₂S₂O₅) in a solvent like DMSO. nih.gov This methodology is effective for a range of aromatic and aliphatic aldehydes. The synthesis of this compound would be achieved by reacting 2,3-diaminopyridine with cyclohexanecarboxaldehyde (B41370) under these conditions.
Table 2: Synthesis of 2-Substituted Imidazo[4,5-b]pyridines via Aldehyde Condensation with Sodium Metabisulfite
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Yield | Reference(s) |
|---|---|---|---|---|---|---|
| 2,3-Diaminopyridine | Cyclohexanecarboxaldehyde | Na₂S₂O₅ | DMSO | This compound | Not specified | nih.gov |
| 2,3-Diaminopyridine | Various Benzaldehydes | Na₂S₂O₅ | DMSO | 2-aryl-3H-imidazo[4,5-b]pyridines | Moderate to High | nih.gov |
The synthesis of the 7-carbonitrile analog of the title compound requires a suitably substituted pyridine (B92270) precursor. The key starting material for this synthesis is 2,3-diamino-4-cyanopyridine. While the direct synthesis of this compound-7-carbonitrile is not explicitly detailed in the reviewed literature, a plausible route can be constructed based on established methods for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives. semanticscholar.org
The synthesis would logically proceed in two main stages:
Formation of 2,3-diamino-4-cyanopyridine: This precursor can be synthesized through multi-component reactions, a common strategy for constructing highly substituted pyridine rings. semanticscholar.org
Cyclocondensation: The resulting 2,3-diamino-4-cyanopyridine would then be reacted with cyclohexanecarboxaldehyde, likely using an oxidative condensation method similar to those described in section 2.1.1.2, to yield the target compound, this compound-7-carbonitrile.
N-C-N Bond Formation Approaches
Alternative strategies focus on forming the imidazole ring by constructing the N-C-N fragment from a precursor that already contains a nitro and an amino group on the pyridine ring. A notable example is the one-pot reductive cyclization of 2-nitro-3-aminopyridine derivatives. mdpi.comnih.gov
In this approach, a 3-nitro-N-arylpyridin-2-amine is prepared in situ from 2-chloro-3-nitropyridine (B167233) and an aniline. nih.gov This intermediate is then treated with an aldehyde and a reducing agent, such as sodium dithionite (B78146) (Na₂S₂O₄), in a one-pot process. mdpi.comnih.gov The nitro group is reduced to an amino group, which then undergoes condensation with the aldehyde and subsequent cyclization to form the 3H-imidazo[4,5-b]pyridine ring system. This method allows for the introduction of substituents at the N1 and C2 positions in a single operation.
Table 3: One-Pot Reductive Cyclization for Imidazo[4,5-b]pyridine Synthesis
| Pyridine Precursor | Amine | Aldehyde | Reducing Agent | Product | Yield | Reference(s) |
|---|---|---|---|---|---|---|
| 2-Chloro-3-nitropyridine | Substituted Anilines | Aromatic Aldehydes | Na₂S₂O₄ | 2,3-Diaryl-3H-imidazo[4,5-b]pyridines | Moderate to Good | nih.gov |
Palladium-Catalyzed Coupling Reactions for Imidazo[4,5-b]pyridine Synthesis
In recent years, palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex heterocyclic systems, including imidazo[4,5-b]pyridines. nih.govacs.orgnih.gov These methods offer high efficiency, functional group tolerance, and opportunities for regioselective synthesis that are often challenging to achieve with conventional methods. organic-chemistry.org
One powerful strategy involves the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles. organic-chemistry.org This reaction couples a 2-chloro-3-aminopyridine with a primary amide, followed by an in situ cyclization and dehydration to furnish the imidazo[4,5-b]pyridine core. organic-chemistry.org This approach provides excellent regioselectivity, particularly for installing substituents at the N1 position, a task that is notoriously difficult using classical alkylation methods. organic-chemistry.org
The Buchwald-Hartwig amination is another key palladium-catalyzed transformation applied to this ring system. nih.govresearchgate.netwikipedia.org This reaction is particularly useful for forming C-N bonds and has been employed for the synthesis of C2-substituted imidazo[4,5-b]pyridine analogues. researchgate.net The methodology involves the cross-coupling of a 2-halo-imidazo[4,5-b]pyridine with various nucleophiles, including enolizable heterocycles, using a palladium catalyst and a suitable phosphine (B1218219) ligand, such as Xantphos. nih.govresearchgate.net This allows for the introduction of a wide range of substituents at the C2 position.
Table 4: Palladium-Catalyzed Synthesis of Imidazo[4,5-b]pyridines
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System (Catalyst/Ligand) | Reaction Type | Product | Reference(s) |
|---|---|---|---|---|---|
| 2-Chloro-3-aminopyridine | Primary Amides | Pd(OAc)₂ / Me₄tBu-XPhos | Amidation/Cyclization | N1-substituted-imidazo[4,5-b]pyridines | organic-chemistry.org |
Pd-catalyzed Amide Coupling
A significant advancement in the synthesis of the imidazo[4,5-b]pyridine core involves a palladium-catalyzed amide coupling reaction. This method provides a facile and regioselective route to N1-substituted imidazo[4,5-b]pyridines, which can be challenging to achieve through other synthetic pathways. The process involves the coupling of 2-chloro-3-amino-pyridines with primary amides, followed by an in situ cyclization and dehydration sequence within a single reaction vessel.
The reaction's efficacy is dependent on the selection of the palladium catalyst and associated ligands. Optimized conditions often utilize palladium catalysts in conjunction with specialized ligands like Me₄tBu-XPhos, with tert-butanol (B103910) serving as the solvent. This approach has proven versatile, accommodating a range of substrates to produce benzyl (B1604629), alkyl, and aryl derivatives at the C2 position. The electron-deficient nature of the pyridine ring facilitates the reaction. This methodology is complementary to other named reactions in organic chemistry, offering selective access to N1-substituted isomers.
| Starting Amide | Resulting C2-Substituent | Yield (%) |
| Cyclohexanecarboxamide | Cyclohexyl | ~75% |
| Phenylacetamide | Benzyl | ~82% |
| Benzamide | Phenyl | ~80% |
| Isobutyramide | Isopropyl | ~78% |
Microwave-Assisted Suzuki Coupling for 2-Aryl/Heteroaryl Derivatives (Relevant to Cyclohexyl-Substituted Imidazopyridines)
Microwave-assisted Suzuki coupling is a powerful and rapid method for generating carbon-carbon bonds, and it is highly relevant for the synthesis of 2-aryl and 2-heteroaryl analogs of imidazo[4,5-b]pyridine. While this technique is typically used to introduce aryl groups rather than a cyclohexyl group directly, it is a key strategy for derivatizing a pre-existing imidazo[4,5-b]pyridine core that has been halogenated at the C2 position. A 2-chloro or 2-bromo-imidazo[4,5-b]pyridine can be efficiently coupled with a variety of aryl or heteroaryl boronic acids.
The use of microwave irradiation dramatically reduces reaction times from hours to minutes compared to conventional heating. researchgate.net The reaction is typically catalyzed by a palladium species, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate, in the presence of a base (e.g., K₂CO₃, Na₂CO₃, or KOH) and often in an aqueous solvent mixture like water/ethanol. researchgate.netrsc.org This methodology is noted for its efficiency, low catalyst loading, and compatibility with a wide range of functional groups on the boronic acid coupling partner. nih.gov The electronic properties of the substituents on the aryl boronic acid can influence the reaction, but both electron-rich and electron-poor systems are generally effective. researchgate.net
Table 2: Representative Conditions for Microwave-Assisted Suzuki Coupling of Heteroaryl Halides
| Catalyst | Base | Solvent | Temperature (°C) | Time (min) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 150 | 15 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 120 | 30 |
| (A-taphos)₂PdCl₂ | Cs₂CO₃ | 1,4-Dioxane (B91453) | 140 | 20 |
Green Chemistry Approaches and Sustainable Synthesis
Modern synthetic chemistry increasingly emphasizes the use of environmentally benign solvents and energy-efficient processes. Several green methodologies have been successfully applied to the synthesis of the imidazo[4,5-b]pyridine scaffold.
Tandem Reactions in H₂O-IPA Medium
A highly efficient and environmentally friendly procedure for constructing the imidazo[4,5-b]pyridine skeleton utilizes a one-pot tandem reaction sequence in a green solvent mixture of water and isopropyl alcohol (IPA). nih.gov This method begins with the SNAr (Nucleophilic Aromatic Substitution) reaction of 2-chloro-3-nitropyridine with a primary amine. This is followed by the in situ reduction of the nitro group and a subsequent heteroannulation with an aldehyde to form the final product. nih.gov
This process is notable for its simplicity and the avoidance of hazardous reagents, yielding functionalized imidazo[4,5-b]pyridines with only a single chromatographic purification step required. The use of a water-IPA medium is a key aspect of its green credentials. This approach allows for the synthesis of a diverse range of derivatives by varying the initial primary amine and the aldehyde used in the final cyclization step.
Table 3: Synthesis of Imidazo[4,5-b]pyridine Analogs via Tandem Reaction in H₂O-IPA
| Amine | Aldehyde | Resulting Product | Yield (%) |
| Propylamine | Benzaldehyde | 2-Phenyl-3-propyl-3H-imidazo[4,5-b]pyridine | 92 |
| Propylamine | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine | 89 |
| 3-Methoxypropylamine | Thiophene-2-carboxaldehyde | 3-(3-Methoxypropyl)-2-(thiophen-2-yl)-3H-imidazo[4,5-b]pyridine | 94 |
| 3-Methoxypropylamine | Benzaldehyde | 3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine | 96 |
Phosphoric Acid Catalysis in Glycerol (B35011) Medium
A literature search for the synthesis of this compound or its direct analogs using a phosphoric acid catalyst in a glycerol medium did not yield specific procedural examples. While chiral phosphoric acid has been successfully employed as a catalyst in the synthesis of other isomers, such as imidazo[1,2-a]pyridines, and glycerol is recognized as a sustainable solvent for various organic reactions, the explicit application of this combination for the target imidazo[4,5-b]pyridine core is not documented in the reviewed sources. researchgate.netresearchgate.net
Alkylation Strategies for N-Substitution
Further diversification of the imidazo[4,5-b]pyridine scaffold can be achieved by introducing substituents onto the nitrogen atoms of the imidazole ring.
Phase Transfer Catalysis
Phase Transfer Catalysis (PTC) is a highly effective and environmentally friendly method for the N-alkylation of heterocyclic compounds, including imidazo[4,5-b]pyridines. nih.govnih.gov This technique facilitates the reaction between reactants present in different phases (typically a solid or aqueous phase and an organic phase) by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetra-n-butylammonium bromide (TBAB). nih.gov
For the alkylation of a starting material such as 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, the reaction is conducted in the presence of a base like potassium carbonate and a catalytic amount of TBAB in a solvent such as DMF. nih.gov An alkylating agent, for instance, methyl iodide or benzyl bromide, is then added. nih.govnih.gov This method allows the reaction to proceed under mild conditions, often at room temperature. The alkylation typically occurs regioselectively at the N3 position of the imidazole ring. nih.gov
Table 4: N-Alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine using PTC
| Alkylating Agent | Catalyst | Base | Product |
| Methyl iodide | Tetra-n-butylammonium bromide | K₂CO₃ | 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine |
| 1-(Chloromethyl)benzene | Tetra-n-butylammonium bromide | K₂CO₃ | 3-Benzyl-6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine |
| Ethyl 2-bromoacetate | Tetra-n-butylammonium bromide | K₂CO₃ | Ethyl 2-(6-bromo-2-phenyl-imidazo[4,5-b]pyridin-3-yl)acetate |
Regioselectivity of Alkylation (e.g., N1, N3, N4 positions)
The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms (N1, N3, and N4) that can be alkylated, leading to the formation of various regioisomers. The control of this regioselectivity is a crucial aspect of its synthetic chemistry. The outcome of alkylation reactions is influenced by factors such as the nature of the substrate, the alkylating agent, and the reaction conditions. researchgate.netmdpi.com
The tautomeric nature of the 3H-imidazo[4,5-b]pyridine system allows for reactivity at different nitrogen centers. mdpi.com Studies on the alkylation of 2-substituted-3H-imidazo[4,5-b]pyridines, such as 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, have shown that the reaction can yield a mixture of products. mdpi.comresearchgate.net
Under solid-liquid phase transfer catalysis (PTC) conditions, the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various halogenated derivatives typically results in a mixture of two main regioisomers: the N3-alkylated and the N4-alkylated products. mdpi.comresearchgate.net However, the choice of alkylating agent can significantly alter this outcome. For instance, when ethyl bromoacetate (B1195939) is used as the alkylating agent, the reaction yields all three possible regioisomers: N1, N3, and N4. mdpi.comresearchgate.net
Theoretical studies using Density Functional Theory (DFT) and experimental evidence suggest that the regioselectivity of N-alkylation can be governed by "steric approach control". researchgate.net The substitution pattern on the C2 position of the imidazo[4,5-b]pyridine ring can influence the N1/N3 ratio of the products, indicating that steric hindrance plays a key role in directing the incoming alkyl group. researchgate.net The structural assignment of these regioisomers is typically confirmed using two-dimensional NMR techniques such as NOESY and HMBC. nih.gov
Table 1: Regioselectivity in the Alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
| Alkylating Agent | Reaction Conditions | Observed Regioisomers | Source(s) |
| Various Halogenated Derivatives | Phase Transfer Catalysis (PTC) | N3 and N4 | mdpi.comresearchgate.net |
| Ethyl bromoacetate | Phase Transfer Catalysis (PTC) | N1, N3, and N4 | mdpi.comresearchgate.net |
| Allyl bromide | Phase Transfer Catalysis (PTC) | N3 | uctm.edu |
| Propargyl bromide | Phase Transfer Catalysis (PTC) | N3 | uctm.edu |
Stereoselective Synthetic Approaches
Stereoselectivity is paramount when synthesizing complex molecules for biological applications. For imidazo[4,5-b]pyridine derivatives, specific stereoselective methods have been developed to construct chiral centers and complex ring systems with high precision.
A notable stereoselective approach involves the annelation of 3-substituted imidazo[4,5-b]pyridines with cyanoacetylenic tertiary α-alcohols. researchgate.net This reaction proceeds readily under mild conditions (45-50 °C in acetonitrile) to stereoselectively produce functionalized 1,3-oxazolo[3,2-a]imidazo[4,5-b]pyridines in good yields (50-88%). researchgate.net
The mechanism proposes that the imidazole nitrogen atom (N1) acts as a nucleophile, attacking the electron-deficient acetylenic bond of the cyanoacetylenic alcohol. researchgate.net This generates a zwitterionic intermediate with a vinyl carbanion, which is then protonated by the hydroxyl group to form a second oxygen-centered zwitterion. This intermediate subsequently undergoes ring closure at the C2 position of the imidazole ring to yield the final, stereoselectively functionalized annelated adduct. researchgate.net
The 1,3-oxazolo[3,2-a]imidazo[4,5-b]pyridine adducts formed from the annelation reaction can undergo a subsequent facile and stereoselective hydrolytic domino rearrangement. researchgate.net This rearrangement leads to the formation of functionalized derivatives of 2,3-diaminopyridines. researchgate.net This domino reaction provides a pathway to highly functionalized and stereochemically complex molecules from simpler imidazo[4,5-b]pyridine precursors, highlighting a sophisticated strategy for creating molecular diversity. researchgate.net
Reactivity and Chemical Transformations of 2 Cyclohexyl 3h Imidazo 4,5 B Pyridine Derivatives
Electrophilic and Nucleophilic Substitutions on the Imidazo[4,5-b]pyridine Core
The reactivity of the imidazo[4,5-b]pyridine core is influenced by the electronic properties of both the pyridine (B92270) and imidazole (B134444) rings. The pyridine ring is generally electron-deficient and thus susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C5 and C7). Conversely, the imidazole ring is electron-rich and more prone to electrophilic substitution.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine portion of the scaffold. For example, derivatives like 2-chloro-3-nitropyridine (B167233) readily undergo SNAr reactions with primary amines. acs.org This is often a foundational step in building the imidazo[4,5-b]pyridine system itself, where a nucleophile displaces a leaving group on the pyridine ring prior to cyclization. acs.org In one synthetic approach, the reaction of 2-chloro-3-nitropyridine with primary amines, followed by in situ nitro group reduction and heteroannulation, provides a straightforward route to various N-substituted imidazo[4,5-b]pyridines. acs.org The pyridine ring itself is known to undergo nucleophilic substitution at positions 2 and 4. nih.gov
Palladium-catalyzed coupling reactions also serve as a powerful method for C-N bond formation on the pyridine ring. For instance, the coupling of 2-halo imidazo[4,5-b]pyridines with nucleophiles like pyridones can be effectively catalyzed by a combination of Pd(OAc)₂ and a ligand such as XantPhos. mdpi.com
C-H Functionalization Reactions
Direct C-H functionalization has emerged as a highly efficient strategy for modifying heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For the imidazo[4,5-b]pyridine core, C-H functionalization at the C-2 position of the imidazole ring is particularly valuable.
The direct C-2 alkynylation of 3H-imidazo[4,5-b]pyridine derivatives has been successfully achieved using gem-dibromoalkenes as electrophilic alkyne precursors. This method provides a direct route to 2-alkynyl-3H-imidazo[4,5-b]pyridines, which are important scaffolds in drug design. The reaction is typically catalyzed by an inexpensive copper catalyst, such as CuBr·SMe₂ or Cu(OAc)₂, in the presence of a phosphine (B1218219) ligand (e.g., DPEphos) and a base (e.g., LiOtBu). The process is generally carried out in a solvent like 1,4-dioxane (B91453) at elevated temperatures. This C-H alkynylation is compatible with a variety of substituents on both the imidazo[4,5-b]pyridine ring and the gem-dibromoalkene.
| Imidazo[4,5-b]pyridine Derivative | Gem-Dibromoalkene | Catalyst/Ligand | Base/Solvent | Yield (%) |
|---|---|---|---|---|
| 6-Bromo-3H-imidazo[4,5-b]pyridine | (2,2-dibromovinyl)benzene | CuBr·SMe₂ / DPEphos | LiOtBu / 1,4-dioxane | Moderate to Good |
| Various substituted 3H-imidazo[4,5-b]pyridines | Various substituted gem-dibromoalkenes | Cu(OAc)₂ / DPEphos | LiOtBu / 1,4-dioxane | Varies |
The C-2 position of the 3H-imidazo[4,5-b]pyridine core can also undergo direct alkenylation. A notable method involves a microwave-assisted palladium/copper co-catalyzed reaction. This process is rapid and demonstrates broad functional group tolerance on both the imidazo[4,5-b]pyridine scaffold and the coupling partner, typically styryl bromides. This reaction leads to the formation of 2-vinyl- and 2-alkynylimidazo[4,5-b]pyridines, which have shown interesting fluorescence properties.
Oxidation Reactions (e.g., Conversion of 7-Methyl to 7-Carboxylic Acid)
Oxidation of alkyl substituents on the pyridine ring is a common transformation for introducing carboxylic acid functionalities, which can serve as handles for further derivatization. The conversion of a 7-methyl group on the imidazo[4,5-b]pyridine core to a 7-carboxylic acid is a key synthetic step for creating analogues of biologically active molecules. While specific protocols for the 2-cyclohexyl derivative are not detailed, a general and effective method for this type of oxidation involves using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). For instance, the oxidation of 3H-imidazo[4,5-b]pyridin-2-ylmethanol to 3H-imidazo[4,5-b]pyridine-2-carboxylic acid is achieved by heating with KMnO₄ in an aqueous solution of sodium carbonate. chemicalbook.com A similar strategy can be envisioned for the oxidation of a 7-methyl group on the 2-cyclohexyl-3H-imidazo[4,5-b]pyridine core to the corresponding carboxylic acid.
Reactions of Side Chains (e.g., Cyanomethyl Derivatives with Isothiocyanates, Nitroso Compounds, Acid Chlorides, Thioglycolic Acid)
The reactivity of side chains attached to the imidazo[4,5-b]pyridine core allows for extensive molecular diversification. The active methylene (B1212753) group in 2-cyanomethyl derivatives is a versatile synthetic handle. Although research on the 2-cyclohexyl parent compound is specific, studies on related structures like 2-cyanomethyl-1-methyl-1H-imidazo[4,5-b]pyridine demonstrate a range of possible transformations. This cyanomethyl derivative has been shown to react with:
Isothiocyanates: Leading to the formation of thiourea (B124793) derivatives.
Nitroso compounds: Resulting in the formation of oximes.
Acid chlorides: To yield acylated products.
Thioglycolic acid: Enabling further cyclization reactions.
These reactions highlight the utility of the cyanomethyl group as a precursor for constructing more complex heterocyclic systems fused to the imidazo[4,5-b]pyridine core.
Heteroannulation Reactions
Heteroannulation reactions are fundamental to the construction of the imidazo[4,5-b]pyridine skeleton itself. These reactions typically involve the cyclization of a suitably substituted pyridine with a partner that provides the atoms for the imidazole ring. nih.gov A common and powerful approach is the condensation of 2,3-diaminopyridine (B105623) with various reagents. mdpi.comnih.gov
Examples of heteroannulation strategies to form the imidazo[4,5-b]pyridine core include:
Reaction with Carboxylic Acids or Equivalents: Condensation of 2,3-diaminopyridine with carboxylic acids (or their derivatives like orthoesters) under acidic conditions or high temperatures is a classical method. nih.gov
Palladium-Catalyzed Amidation/Cyclization: A more modern approach involves the palladium-catalyzed coupling of a 2-chloro-3-aminopyridine with a primary amide, followed by an in situ dehydrative cyclization. thieme-connect.comorganic-chemistry.org This method offers a facile route to N-1 and C-2 substituted imidazo[4,5-b]pyridines. organic-chemistry.org
Tandem SNAr/Reduction/Heteroannulation: As mentioned earlier, starting from 2-chloro-3-nitropyridine, a sequence of nucleophilic substitution, nitro group reduction, and condensation with an aldehyde provides a one-pot method for synthesizing the fused heterocyclic system. acs.org
These heteroannulation methods are crucial for the initial synthesis of the this compound scaffold, upon which the previously discussed transformations can be performed.
Spectroscopic and Structural Elucidation of 2 Cyclohexyl 3h Imidazo 4,5 B Pyridine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). nih.gov For a molecule like 2-cyclohexyl-3H-imidazo[4,5-b]pyridine, NMR is crucial for confirming the arrangement of the fused pyridine (B92270) and imidazole (B134444) rings and the nature of the cyclohexyl substituent.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the imidazopyridine core and the cyclohexyl ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Imidazopyridine Core Protons: The protons attached to the pyridine part of the fused ring system are expected to resonate in the aromatic region, typically between δ 7.0 and 8.6 ppm. uctm.eduresearchgate.net Their specific shifts and coupling patterns (doublets, triplets, or doublet of doublets) would confirm their relative positions on the pyridine ring. The N-H proton of the imidazole ring is expected to appear as a broad singlet at a lower field, often above 10.0 ppm, due to its acidic nature and potential for hydrogen bonding.
Cyclohexyl Protons: The protons of the cyclohexyl group will appear in the aliphatic region of the spectrum, typically between δ 1.0 and 3.0 ppm. nih.gov The methine proton directly attached to the C2 of the imidazole ring would be the most downfield of this group due to the deshielding effect of the heterocyclic system. The remaining methylene (B1212753) and methine protons of the cyclohexyl ring would produce a complex series of overlapping multiplets in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Imidazole N-H | > 10.0 | Broad Singlet |
| Pyridine H | 7.0 - 8.6 | Multiplets (e.g., d, dd) |
| Cyclohexyl CH (alpha to C2) | 2.5 - 3.5 | Multiplet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct regions in the spectrum would correspond to the aromatic carbons of the imidazopyridine core and the aliphatic carbons of the cyclohexyl substituent.
Imidazopyridine Core Carbons: The carbons of the fused aromatic rings are expected to resonate in the downfield region, typically from δ 110 to 160 ppm. uctm.edunih.gov The C2 carbon, to which the cyclohexyl group is attached, would likely appear around 150-160 ppm.
Cyclohexyl Carbons: The aliphatic carbons of the cyclohexyl ring will appear in the upfield region of the spectrum, generally between δ 20 and 50 ppm. rsc.org The chemical shift of the methine carbon directly bonded to the imidazole ring would be the most downfield in this group, influenced by the adjacent heteroaromatic system.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Imidazopyridine C (Aromatic/Heteroaromatic) | 110 - 160 |
While 1D NMR spectra provide fundamental information, 2D NMR techniques are essential for unambiguous structural assignment and stereochemical analysis. numberanalytics.comwiley.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. It would be used to trace the connectivity of protons within the pyridine ring and, separately, within the cyclohexyl ring, helping to assign the complex multiplets. numberanalytics.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate the chemical shifts of directly bonded proton and carbon atoms (¹H-¹³C). numberanalytics.comipb.pt This is crucial for assigning each carbon signal to its attached proton(s), confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. ipb.pt A key correlation for this compound would be between the alpha-methine proton of the cyclohexyl ring and the C2 carbon of the imidazole ring, definitively proving the point of attachment of the substituent. bohrium.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. numberanalytics.com This can provide information on the three-dimensional structure and preferred conformation of the molecule, for instance, the spatial relationship between the cyclohexyl ring protons and the imidazopyridine core. ipb.pt
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. ias.ac.in
EI-MS is a hard ionization technique that involves bombarding the molecule with high-energy electrons, typically at 70 eV. bris.ac.uk This process usually results in the formation of a molecular ion (M⁺·) and extensive fragmentation, which provides a characteristic "fingerprint" for the compound.
For this compound (Molecular Formula: C₁₂H₁₅N₃, Molecular Weight: 201.27 g/mol ), the EI-MS spectrum would be expected to show:
Molecular Ion Peak (M⁺·): A peak at m/z 201, corresponding to the intact molecule with one electron removed. The intensity of this peak can vary. researchgate.net
Key Fragmentation Pathways: The fragmentation pattern would likely involve the cyclohexyl substituent. Common fragmentation pathways for N-alkyl or C-alkyl heterocyclic compounds include:
Loss of the Cyclohexyl Group: Cleavage of the bond between the cyclohexyl ring and the imidazopyridine core could lead to a fragment corresponding to the imidazopyridine cation.
Cleavage within the Cyclohexyl Ring: The cyclohexyl ring itself can undergo fragmentation, leading to the loss of smaller neutral fragments like ethene (C₂H₄) or propene (C₃H₆), resulting in characteristic fragment ions.
Loss of HCN: A common fragmentation pathway for pyridine and imidazole-containing rings is the elimination of a neutral hydrogen cyanide molecule (27 u), leading to a fragment ion at m/z 174. core.ac.uk
ESI-MS is a soft ionization technique particularly suited for polar and basic molecules like imidazo[4,5-b]pyridines. mdpi.com In positive ion mode, the sample is sprayed through a charged capillary, leading to the formation of protonated molecules.
For this compound, the ESI-MS spectrum is expected to be much simpler than the EI spectrum:
Protonated Molecule ([M+H]⁺): The base peak, and often the only significant peak, would be at m/z 202, corresponding to the intact molecule with an added proton ([C₁₂H₁₅N₃ + H]⁺). nih.govresearchgate.net The basic nitrogen atoms in the pyridine and imidazole rings are readily protonated.
Minimal Fragmentation: Because ESI is a soft ionization method, little to no in-source fragmentation is typically observed, making it an excellent technique for accurately determining the molecular weight of the compound. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Hydrogen Cyanide |
| Ethene |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, the IR spectrum is characterized by a series of absorption bands that confirm the presence of the heterocyclic core and the cyclohexyl substituent.
The imidazo[4,5-b]pyridine scaffold exhibits distinct vibrational modes. A notable feature in the spectra of N-H containing derivatives is the stretching vibration, which typically appears as a medium to weak band in the region of 3050-3200 cm⁻¹. For instance, various 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives show N-H stretching frequencies around 3065 cm⁻¹ and 3199 cm⁻¹. researchgate.net
The aromatic C-H stretching vibrations of the pyridine ring are generally observed around 3016-3050 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the fused heterocyclic ring system give rise to strong absorptions in the fingerprint region, typically between 1450 cm⁻¹ and 1655 cm⁻¹. researchgate.net For example, a 6-bromo-2-(2-chlorophenyl)-3H-imidazo[4,5-b]pyridine analog displays characteristic peaks at 1653 cm⁻¹ (C=N) and 1457 cm⁻¹ (C=C). researchgate.net
The presence of the 2-cyclohexyl group introduces additional characteristic bands. The aliphatic C-H stretching vibrations of the cyclohexane (B81311) ring are expected to produce strong peaks in the 2850-2950 cm⁻¹ range. In analogous structures like N-cyclohexyl-2-(4-(diphenylamino)phenyl)imidazo[1,2-a]pyridin-3-amine, a strong band is observed at 2919 cm⁻¹, which is indicative of these C-H stretches. The C-H bending (scissoring) vibrations for the CH₂ groups of the cyclohexyl ring typically appear around 1445-1465 cm⁻¹.
A summary of these characteristic absorption bands is presented in the table below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Imidazole N-H | Stretch | 3050 - 3200 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (Cyclohexyl) | Stretch | 2850 - 2950 |
| C=N (Imidazole/Pyridine) | Stretch | 1610 - 1655 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| Aliphatic C-H (Cyclohexyl) | Bend | 1445 - 1465 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise information on bond lengths, bond angles, and three-dimensional conformation.
Crystal Structure Analysis of Imidazo[4,5-b]pyridine Derivatives
Single-crystal X-ray diffraction studies have been successfully employed to elucidate the molecular and crystal structures of several imidazo[4,5-b]pyridine derivatives. uctm.edu These analyses confirm the planarity of the fused imidazo[4,5-b]pyridine ring system and reveal detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
While the specific crystal structure for this compound is not widely available, valuable insights can be drawn from close analogs. For example, the crystal structure of 2-cyclohexyl-1,3-thiazolo[4,5-b]pyridine, a related heterocyclic system, has been determined. In this structure, the cyclohexane ring adopts a stable chair conformation. The exocyclic C-C bond connecting the cyclohexane to the heterocyclic core is found in an equatorial position. The mean plane of the cyclohexane ring is significantly twisted relative to the plane of the thiazolopyridine ring system, with a dihedral angle of approximately 39.57°. This twisted conformation is likely adopted to minimize steric hindrance between the bulky cyclohexyl group and the planar aromatic system. It is highly probable that the cyclohexyl group in this compound adopts a similar chair conformation and orientation.
Ligand-Protein Co-crystallization Studies (e.g., with Kinases)
The structural similarity of the imidazo[4,5-b]pyridine scaffold to purines has made it a privileged structure in medicinal chemistry, particularly for the development of protein kinase inhibitors. mdpi.com X-ray crystallography has been instrumental in understanding how these molecules bind to their biological targets.
Co-crystallization studies of imidazo[4,5-b]pyridine derivatives with kinases, such as Aurora-A, have provided detailed atomic-level views of the ligand-protein interactions. These studies reveal a consistent binding mode for the imidazo[4,5-b]pyridine core within the ATP-binding site. A key interaction involves the formation of hydrogen bonds with the "hinge" region of the kinase, which is critical for anchoring the inhibitor. Typically, the pyridine nitrogen atom acts as a hydrogen bond acceptor from the backbone NH of an alanine (B10760859) residue (e.g., Ala213 in Aurora-A), while the imidazole N-H group donates a hydrogen bond to the backbone carbonyl of the same residue. This bidentate hydrogen-bonding pattern mimics the interaction of the adenine (B156593) portion of ATP with the kinase hinge.
Substituents on the imidazo[4,5-b]pyridine core, such as the 2-cyclohexyl group, occupy adjacent pockets within the active site, influencing the compound's potency and selectivity. The orientation of these substituents, as determined by co-crystal structures, provides crucial information for structure-based drug design, enabling the optimization of interactions with other regions of the ATP-binding site, such as the P-loop or the post-hinge region.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism for Molecular Interactions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic systems like this compound, the absorption of UV-Vis light promotes electrons from lower-energy molecular orbitals to higher-energy ones. The resulting spectrum is characteristic of the molecule's conjugated π-system.
The UV-Vis spectra of imidazo[4,5-b]pyridine derivatives typically display multiple absorption bands in the 250–390 nm range. researchgate.net These absorptions are generally attributed to π → π* and n → π* electronic transitions within the aromatic heterocyclic core. The high-energy bands, often observed below 300 nm, correspond to π → π* transitions involving the entire conjugated system. Lower-energy, and typically less intense, absorptions can be assigned to n → π* transitions, which involve the promotion of an electron from a non-bonding lone pair on a nitrogen atom to an anti-bonding π* orbital. researchgate.net
The solvent environment can influence the position and intensity of these absorption bands. Spectroscopic studies can also reveal molecular interactions; for example, protonation of the basic nitrogen atoms in the pyridine or imidazole ring leads to changes in the UV-Vis spectrum, which can be used to study acid-base equilibria.
There is currently limited information available in the public domain regarding the Circular Dichroism (CD) spectroscopy of this compound and its direct analogs. CD spectroscopy is used to study chiral molecules and their interactions, and would be applicable if chiral derivatives of the parent compound were synthesized or if the compound was studied interacting with a chiral macromolecule like a protein.
Advanced Optical Spectroscopic Characterization
Beyond standard UV-Vis absorption, the photophysical properties of imidazo[4,5-b]pyridine derivatives can be explored using more advanced techniques, such as fluorescence spectroscopy.
Fluorescence Spectroscopy and Quantum Yields
Many imidazo[4,5-b]pyridine and related imidazopyridine derivatives exhibit fluorescence, emitting light after being electronically excited. nih.govijrpr.com The emission properties are highly dependent on the molecular structure, including the nature and position of substituents, as well as the solvent environment.
Fluorescence spectra of these compounds typically show emission maxima in the near-UV to blue region of the electromagnetic spectrum (approx. 360–450 nm). nih.gov The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. For various imidazo[1,2-a]pyridine (B132010) derivatives, quantum yields have been reported in the range of 0.17 to 0.61, indicating that they can be efficient emitters. nih.govijrpr.com The presence of electron-donating groups often enhances fluorescence intensity, while electron-withdrawing groups may quench it. ijrpr.com
Some imidazo[4,5-b]pyridine derivatives have also been investigated for their non-linear optical properties, such as two-photon absorption (2PA). The 2PA cross-section, a measure of a molecule's ability to simultaneously absorb two photons, has been measured for certain derivatives, with values around 160 GM (Goeppert-Mayer units) being reported. researchgate.net This property is relevant for applications in bio-imaging and photodynamic therapy.
A summary of photophysical data for representative imidazo[1,2-a]pyridine fluorophores is provided below, illustrating the range of observed properties.
| Compound Series | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
| Phenyl-bridged ImPy | 251 - 338 | 363 - 425 | 0.21 - 0.50 |
| Pyridine-bridged ImPy | 252 - 340 | 363 - 431 | 0.20 - 0.51 |
Data obtained in CH₂Cl₂ or DMSO for various substituted bis-imidazo[1,2-a]pyridine derivatives. nih.gov
Two-Photon Absorption Properties
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of identical or different frequencies to be excited to a higher energy state. This phenomenon is of significant interest for applications in bioimaging, photodynamic therapy, and optical data storage. The TPA properties of imidazo[4,5-b]pyridine derivatives have been a subject of investigation to understand how their molecular structure influences their nonlinear optical response. While specific TPA data for this compound is not extensively detailed in the available research, studies on analogous structures provide valuable insights into the factors governing their two-photon absorption cross-sections (σ₂).
Research into various derivatives of the imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine cores has demonstrated that modifications to the molecular structure can significantly impact the TPA cross-section. optica.orgresearchgate.net For instance, studies on imidazole-centred tripodal chromophores have shown that extending the chromophore and adding complex electron acceptors can lead to relatively good TPA cross-section values, reaching up to 521 GM. rsc.org This suggests that the electronic properties of substituents play a crucial role in enhancing the TPA response.
The investigation of various terpyridines, which are structurally related to pyridine derivatives, has indicated that those bearing a donor group are characterized by large TPA cross-sections. This highlights the importance of intramolecular charge transfer in the TPA process. The design of molecules with specific electron-donating and -accepting groups can, therefore, be a strategy to optimize their two-photon absorption capabilities.
A study on a series of mono-, di-, and hexa-branched pyrimidine (B1678525) derivatives revealed that the TPA cross-section values were enhanced with an increase in the electron-donating strength of the end group and the number of branches. lookchem.com This principle of molecular design, focusing on creating larger, more complex structures with strong intramolecular charge transfer characteristics, is applicable to the imidazo[4,5-b]pyridine scaffold as well.
The following table summarizes the two-photon absorption properties of some representative imidazo[4,5-b]pyridine analogs and related heterocyclic compounds, illustrating the range of TPA cross-sections that have been achieved through chemical modifications.
| Compound Class | Maximum TPA Cross-Section (σ₂) [GM] | Excitation Wavelength [nm] | Key Structural Features |
| Imidazole-centred tripodal chromophores | up to 521 | Not specified | Extended chromophores with complex electron acceptors |
| Coumarin Derivatives | 26 - 36 | 730 - 870 | Varies by specific coumarin |
| Pyridine dicarboxylate derivative | 100 | 760 | Specific structure not detailed |
| Water-Soluble Fluorescent Probe | 86 | 780 | Derived from Pyridine-2,6-Dicarboxylic Acid |
Note: GM stands for Goeppert-Mayer, the unit for two-photon absorption cross-section.
The data indicates that the TPA cross-section is highly dependent on the specific molecular structure. For example, a water-soluble fluorescent probe derived from pyridine-2,6-dicarboxylic acid exhibited a maximum two-photon absorption cross-section of 86 GM at an excitation wavelength of 780 nm. researchgate.net In another case, a sensor demonstrated a TPA cross-section of 500 GM at 940 nm. researchgate.net These findings underscore the potential for tuning the two-photon absorption properties of heterocyclic compounds, including the imidazo[4,5-b]pyridine family, through strategic synthetic modifications.
Computational and Theoretical Studies on 2 Cyclohexyl 3h Imidazo 4,5 B Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the imidazo[4,5-b]pyridine scaffold, DFT calculations provide crucial information about its geometry, stability, and electronic properties, which are fundamental to its chemical behavior and interactions with biological targets.
Electronic Structure Analysis
DFT calculations have been employed to analyze the electronic properties of molecules structurally related to 2-cyclohexyl-3H-imidazo[4,5-b]pyridine. In a study on 1′,3′-Dihydrospiro[cyclohexane-1,2′-[2H]imidazo[4,5-b]pyridine], a close analogue, the molecular geometry was optimized using DFT methods (B3LYP/6-311G+(d,p)) to determine the most stable conformation. researchgate.net
Table 1: Calculated Electronic Properties for an Imidazo[4,5-b]pyridine Analogue Data derived from studies on 1′,3′-Dihydrospiro[cyclohexane-1,2′-[2H]imidazo[4,5-b]pyridine]. researchgate.net
| Property | Value |
|---|---|
| Method | DFT/B3LYP/6-311G+(d,p) |
| Dipole Moment (Debye) | 3.56 |
| Mean Polarizability (a.u.) | 148.68 |
| First Hyperpolarizability (a.u.) | 1205.79 |
Frontier Molecular Orbitals (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe and predict chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. scirp.orgresearchgate.net
For imidazo[4,5-b]pyridine derivatives, DFT calculations show that the HOMO is typically distributed over the fused imidazole (B134444) and pyridine (B92270) rings, while the LUMO is also located on this heterocyclic system. researchgate.netresearchgate.net This distribution indicates that the core ring system is the primary site of chemical reactivity. The specific energies of these orbitals can be modulated by substituents on the ring. mdpi.com In the case of 1′,3′-Dihydrospiro[cyclohexane-1,2′-[2H]imidazo[4,5-b]pyridine], the HOMO-LUMO energy gap was calculated to be -5.48 eV, providing a quantitative measure of its kinetic stability. researchgate.net
Table 2: Frontier Molecular Orbital Energies for an Imidazo[4,5-b]pyridine Analogue Data derived from studies on 1′,3′-Dihydrospiro[cyclohexane-1,2′-[2H]imidazo[4,5-b]pyridine]. researchgate.net
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.21 |
| LUMO | -0.73 |
| Energy Gap (ΔE) | 5.48 |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or nucleic acid). These studies are crucial for structure-based drug design, helping to elucidate the binding modes and affinities of potential drug candidates.
Ligand-Enzyme/Protein Binding Modes (e.g., COX-2, Kinases, Tubulin)
Cyclooxygenase-2 (COX-2): Derivatives of 3H-imidazo[4,5-b]pyridine have been investigated as inhibitors of COX enzymes, which are involved in inflammation. nih.govresearchgate.net Molecular docking studies of a 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative into the active site of COX-2 (PDB ID: 3LN1) revealed a binding mode similar to that of the known selective inhibitor Celecoxib (B62257). researchgate.net The interactions typically involve the N-phenyl ring of the ligand fitting into the selectivity pocket of the COX-2 enzyme, while the imidazo[4,5-b]pyridine core mimics the central ring of celecoxib. researchgate.net This binding is stabilized by interactions with key amino acid residues within the active site. nih.govresearchgate.net
Kinases: The imidazo[4,5-b]pyridine scaffold is a "privileged structure" for designing kinase inhibitors. nih.gov Docking studies have been performed on numerous derivatives targeting enzymes like Aurora kinases and Feline McDonough Sarcoma (FMS)-like tyrosine kinase 3 (FLT3). nih.govnih.gov A common binding mode involves the formation of hydrogen bonds between the imidazo[4,5-b]pyridine core and the hinge region of the kinase. Specifically, the N4 pyridine nitrogen (as a hydrogen bond acceptor) and the N3 imidazole hydrogen (as a donor) often interact with backbone residues like Alanine (B10760859) in the hinge region, which is a critical interaction for potent kinase inhibition. nih.gov
Tubulin: Tubulin is another important cancer target, and various heterocyclic compounds are known to inhibit its polymerization by binding at the colchicine (B1669291) site. nih.govresearchgate.net Docking simulations of imidazo[4,5-b]pyridine-derived acrylonitriles have confirmed tubulin as a primary target. nih.gov These studies suggest that the ligands can act on an extended colchicine site located at the interface between tubulin subunits. nih.gov This interaction interferes with the polymerization of tubulin into microtubules, leading to cell cycle arrest and apoptosis. nih.govrsc.org The binding is often stabilized by hydrophobic interactions and hydrogen bonds with residues in the binding pocket. rsc.orgmdpi.com
Table 3: Summary of Molecular Docking Targets for the Imidazo[4,5-b]pyridine Scaffold
| Target Protein | PDB ID (Example) | Key Interactions |
|---|---|---|
| COX-2 | 3LN1 | Interaction with selectivity pocket, mimicking celecoxib binding. researchgate.net |
| Aurora A Kinase | - | Hydrogen bonds with hinge region residues (e.g., Ala213). nih.gov |
| Tubulin | 4O2B | Binding at the colchicine site or an extended site, interfering with polymerization. nih.govnih.gov |
Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, predicting the movement of every atom in the system over time. rsc.org MD simulations are used to assess the stability of the docked pose, study conformational changes in the protein and ligand, and calculate binding free energies more accurately.
For imidazo[4,5-b]pyridine derivatives, MD simulations have been used to validate the stability of their binding to tubulin. nih.gov These simulations can confirm whether the key interactions identified in docking studies, such as hydrogen bonds and hydrophobic contacts, are maintained over a period of nanoseconds. This provides greater confidence in the proposed binding mode and helps to explain the compound's mechanism of action at an atomic level. nih.gov Similarly, MD simulations have been applied to other pyridine-based ligands to understand their orientation and behavior within biological membranes or protein active sites, supporting the rational design of new therapeutic agents. nih.gov
Structure Activity Relationship Sar Studies of 2 Cyclohexyl 3h Imidazo 4,5 B Pyridine Derivatives
Influence of Substitution at N1 and N3 Positions
Alkylation or substitution at the N1 and N3 positions of the imidazole (B134444) portion of the scaffold significantly impacts the molecule's properties and biological activity. These modifications can alter the compound's polarity, hydrogen bonding capacity, and steric profile, thereby affecting its interaction with biological targets.
Studies on regioisomeric imidazo[4,5-b]pyridine analogues have demonstrated that the position of an alkyl group on the imidazole nitrogen is critical. For instance, comparing cyclopentyl-substituted analogues to cyclohexyl and methyl analogues revealed that cyclopentyl derivatives were more active in certain cytotoxic assays. researchgate.net This indicates that the size and nature of the N-alkyl group are finely tuned for optimal activity.
In one study, a series of regioisomers were synthesized, including 1-cyclohexyl-2-(3,5-difluorophenyl)-1H-imidazo[4,5-b]pyridine and 3-cyclohexyl-2-phenyl-3H-imidazo[4,5-b]pyridine. uctm.edu The differential placement of the cyclohexyl group on either N1 or N3, coupled with different C2 substituents, leads to distinct biological profiles, underscoring the importance of this regioisomeric relationship. Research on other imidazo[4,5-b]pyridines has shown that N-methylation can improve antiproliferative activity. rjraap.com The alkylation of the imidazo[4,5-b]pyridine core is often not selective and can result in a mixture of monoalkylated products, making targeted synthesis and SAR evaluation challenging but crucial. nih.govresearchgate.net
Table 1: Influence of N-Substitution on Cytotoxicity of Imidazo[4,5-b]pyridine Derivatives
| Compound | N-Substituent | C2-Substituent | Biological Activity (IC50, µM) | Reference |
|---|---|---|---|---|
| Analog A | Cyclopentyl | Substituted Aryl | Generally more potent | researchgate.net |
| Analog B | Cyclohexyl | Substituted Aryl | Less potent than cyclopentyl analog | researchgate.net |
| Analog C | Methyl | Substituted Aryl | Less potent than cyclopentyl analog | researchgate.net |
| Derivative 19 | Methyl | p-hydroxyphenyl | 1.45–1.90 µM (on various cancer cell lines) | rjraap.com |
Effects of Peripheral Modifications on the Cyclohexyl Ring
Modifying the cyclohexyl ring itself by adding functional groups is a key strategy to probe the binding pocket of a target enzyme or receptor and to optimize physicochemical properties. For example, introducing polar groups like hydroxyl (-OH) or amino (-NH2) could create new hydrogen bond interactions, potentially increasing potency and altering solubility. Conversely, adding small alkyl groups could explore hydrophobic pockets.
While this is a common strategy in medicinal chemistry, specific research detailing the effects of peripheral modifications on the C2-cyclohexyl ring of 2-cyclohexyl-3H-imidazo[4,5-b]pyridine derivatives is currently limited in published literature. SAR studies on related scaffolds often focus on substituting aryl rings at the C2 position, where the addition of electron-withdrawing or electron-donating groups can modulate activity. researchgate.net
Regioisomeric Effects on Biological Activity (e.g., Nitrogen Atom Position in Pyridine (B92270) Ring)
For example, studies comparing 1H-imidazo[4,5-b]pyridine derivatives with their isomeric 1H-imidazo[4,5-c]pyridine counterparts as inotropic agents found that the [4,5-b] isomers were consistently more potent. researchgate.net In another study on tetracyclic derivatives, the position of the pyridine nitrogen had a significant impact on antiproliferative activity, with certain regioisomers showing a noticeable enhancement in potency. irb.hr This highlights that the fundamental arrangement of the core heterocyclic system is a critical factor in determining the biological profile.
Table 2: Regioisomeric Effects on Biological Activity
| Scaffold | Biological Target | Activity Observation | Reference |
|---|---|---|---|
| 1H-Imidazo[4,5-b]pyridine | Inotropic agent | Consistently more potent | researchgate.net |
| 1H-Imidazo[4,5-c]pyridine | Inotropic agent | Less potent than [4,5-b] isomer | researchgate.net |
| Tetracyclic Imidazo[4,5-b]pyridine (Regioisomer A) | Antiproliferative | IC50 in nanomolar range (0.3–0.9 µM) | irb.hr |
| Tetracyclic Imidazo[4,5-b]pyridine (Regioisomer B) | Antiproliferative | Less active than Regioisomer A | irb.hr |
Rational Design Strategies for Optimizing Biological Activity
The optimization of this compound derivatives relies heavily on rational design strategies, often aided by computational chemistry. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to understand the key structural features required for activity and to predict the potency of novel analogues.
QSAR studies on the broader class of imidazo[4,5-b]pyridine derivatives have been performed to build models that correlate physicochemical properties with biological activity, such as antitubercular or anticancer effects. iitkgp.ac.innih.gov These models can then guide the synthesis of new compounds with potentially improved activity. For instance, 3D-QSAR studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors have identified key structural requirements for potent inhibition, leading to the design of novel, more powerful analogues. nih.gov
Molecular docking allows researchers to visualize how these molecules bind to their target proteins. This provides insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding affinity and selectivity. Such studies can explain why, for example, a cyclohexyl group might be preferred over a phenyl group in a particular binding site or how substitutions on the scaffold can enhance interactions with key amino acid residues. By combining these computational approaches with synthetic chemistry, researchers can iteratively refine the this compound scaffold to develop highly optimized and effective drug candidates.
Target Specific Biological Activity and Molecular Mechanisms of Imidazo 4,5 B Pyridine Derivatives
Kinase Inhibition
The imidazo[4,5-b]pyridine core has been extensively utilized in the design of potent inhibitors for a range of kinases. These compounds have demonstrated significant inhibitory activity against several key enzymes involved in cell cycle regulation and signal transduction pathways.
Aurora Kinase Inhibition (Aurora-A, Aurora-B, Aurora-C)
Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis and are often overexpressed in human cancers. nih.govnih.gov
Lead optimization studies have led to the development of several potent inhibitors of Aurora-A, Aurora-B, and Aurora-C. nih.govnih.gov For instance, compound 31 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide) shows IC50 values of 0.042, 0.198, and 0.227µM against Aurora-A, Aurora-B, and Aurora-C, respectively. nih.gov Further optimization led to the identification of compound 51 (CCT137690), which exhibits potent inhibition of Aurora-A (IC50 = 0.015 µM), Aurora-B (IC50 = 0.025 µM), and Aurora-C (IC50 = 0.019 µM). nih.gov
| Compound | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) | Aurora-C IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 31 | 0.042 | 0.198 | 0.227 | nih.gov |
| Compound 51 (CCT137690) | 0.015 | 0.025 | 0.019 | nih.gov |
The selectivity of imidazo[4,5-b]pyridine derivatives towards different Aurora kinase isoforms can be attributed to specific interactions within the ATP-binding pocket. Key differences between Aurora-A and Aurora-B/C in this region, particularly at residues L215, T217, and R220 (in Aurora-A), are exploited to achieve isoform-selective inhibition. acs.orgresearchgate.net Computational modeling and co-crystallization studies have shown that the T217 residue in Aurora-A is critical for the observed isoform selectivity of certain imidazo[4,5-b]pyridine inhibitors. acs.orgresearchgate.net
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase implicated in various diseases, including neurodegenerative disorders, diabetes, and cancer. nih.govnih.gov Derivatives of the imidazo[4,5-b]pyridine scaffold have been investigated as potential GSK-3β inhibitors. While specific data for 2-cyclohexyl-3H-imidazo[4,5-b]pyridine is not available, related imidazopyridine structures have shown potent inhibitory activity. For example, certain imidazo[1,5-a]pyridine-1-carboxamide and imidazo[1,5-a]pyridine-3-carboxamide (B12968190) derivatives have been synthesized and shown to inhibit GSK-3β in the nanomolar range. nih.gov
AKT Kinase Inhibition
There is currently no specific research data available detailing the inhibitory activity of this compound or its closely related derivatives against AKT kinase.
Cyclin-Dependent Kinase (CDK-2) Inhibition
Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression, and their dysregulation is a hallmark of cancer. nih.gov Imidazo[4,5-b]pyridine derivatives have shown promise as CDK inhibitors. mdpi.com For instance, certain derivatives have demonstrated inhibitory potency in the range of 0.004–0.046 µM against CDK2. mdpi.com More broadly, various imidazopyridine-based compounds have been developed as potent CDK2 inhibitors. researchgate.netnih.gov
Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and a validated target for B-cell malignancies. bohrium.comwikipedia.org A series of imidazo[4,5-b]pyridine derivatives have been developed as potent and selective reversible BTK inhibitors. nih.gov Through rational design and medicinal chemistry optimization, compounds with significant BTK inhibitory potency in the nanomolar range have been identified. nih.gov While isomeric imidazo[4,5-c]pyridines have also been explored, the imidazo[4,5-b]pyridine scaffold remains a viable starting point for the development of novel BTK inhibitors. nih.gov
| Compound Class | BTK Inhibitory Potency | Reference |
|---|---|---|
| Imidazo[4,5-b]pyridine derivatives | 58 nM (in human whole blood for lead compound) | nih.gov |
Interleukin-1 Receptor Associated Kinase (IRAK-4) Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key target for inflammatory and autoimmune diseases. While various heterocyclic compounds have been investigated for IRAK-4 inhibition, the available scientific literature does not specifically detail the activity of this compound or its direct derivatives against this target.
However, research into structurally related fused imidazopyridine scaffolds has yielded potent IRAK-4 inhibitors. For instance, novel series of compounds based on imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-b]pyridazine (B131497) cores have been developed and shown to exhibit significant IRAK-4 inhibitory activity. nih.govresearchgate.net These findings suggest that the broader imidazopyridine class of heterocycles is a viable starting point for the design of IRAK-4 inhibitors, though specific exploration of the imidazo[4,5-b]pyridine isomer for this purpose is not documented in the provided sources. researchgate.net
Phosphodiesterase 10A (PDE10A) Inhibition
Derivatives of the imidazo[4,5-b]pyridine scaffold have been identified as potent and selective inhibitors of Phosphodiesterase 10A (PDE10A). nih.govnih.gov PDE10A is an enzyme that regulates cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling, primarily within the medium spiny neurons of the striatum, and is a therapeutic target for central nervous system disorders. nih.gov
The discovery of this class of inhibitors began with a scaffold hop from a ketobenzimidazole series that, while potent, suffered from poor oral bioavailability. acs.orgresearchgate.net Researchers replaced the ketobenzimidazole core with the novel imidazo[4,5-b]pyridine scaffold, which retained nanomolar PDE10A activity while improving metabolic stability. nih.gov
Structure-activity relationship (SAR) studies revealed that both the methoxy (B1213986) substituent and the imidazole (B134444) ring on the imidazo[4,5-b]pyridine core are critical for high binding affinity. nih.gov X-ray cocrystal structures helped elucidate the key binding interactions within the PDE10A enzyme. nih.gov This research led to the identification of several structurally diverse and highly potent imidazo[4,5-b]pyridine derivatives. researchgate.net
| Compound | PDE10A IC50 (nM) |
|---|---|
| 4 | 1.1 |
| 7 | 0.8 |
| 12b | 6.7 |
| 24a | 1.5 |
| 24b | 1.7 |
This table displays the in vitro potency (IC50 values) of select imidazo[4,5-b]pyridine derivatives against the PDE10A enzyme. Data sourced from Chappie et al. (2014). nih.govnih.govresearchgate.net
DNA/RNA Interaction Mechanisms
The interaction of tetracyclic imidazo[4,5-b]pyridine derivatives with DNA has been confirmed, including binding to non-canonical structures like G-quadruplexes. nih.gov G-quadruplexes are four-stranded structures formed in guanine-rich regions of DNA, such as in telomeres and oncogene promoters, and are considered novel targets for anticancer drugs. The affinity of the imidazo[4,5-b]pyridine derivatives for DNA is significant, with binding constants (logKs) ranging from 5 to 7. nih.gov This interaction is dependent on the specific molecular structure, including the placement of substituents on the heterocyclic core. nih.gov
| Compound Type | Binding Affinity (logKs) | Target |
|---|---|---|
| Amino-substituted tetracyclic imidazo[4,5-b]pyridines | 5.0 - 7.0 | DNA/RNA |
This table summarizes the binding affinity range for selected imidazo[4,5-b]pyridine derivatives with nucleic acids. Data sourced from Sedić et al. (2021). nih.gov
In addition to DNA, investigations into amino-substituted tetracyclic imidazo[4,5-b]pyridine derivatives have also demonstrated their capacity to bind to RNA. nih.gov Similar to DNA interactions, the affinity for RNA is moderate to high and is influenced by the specific structural features of the compounds, such as the substitution pattern on the tetracyclic system. nih.gov
Tubulin Polymerization Inhibition
Imidazo[4,5-b]pyridine-derived acrylonitriles have been identified as a potent class of tubulin polymerization inhibitors. nih.gov Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. Disruption of tubulin dynamics is a well-validated strategy in cancer therapy. Biological evaluations, including immunofluorescence staining and in vitro tubulin polymerization assays, have confirmed that tubulin is the primary molecular target for the antiproliferative activity of these compounds. nih.govresearchgate.net Several derivatives exhibit strong activity, with IC50 values in the submicromolar range. nih.gov
While many tubulin inhibitors exert their effects by binding to one of three main sites—the taxane (B156437) site, the vinca (B1221190) alkaloid site, or the colchicine (B1669291) site—the imidazo[4,5-b]pyridine-derived inhibitors operate via a distinct mechanism. Biological assays have confirmed that these compounds inhibit tubulin polymerization but have specifically excluded the classical colchicine-binding site as the direct point of interaction. nih.govresearchgate.net
Further computational analysis through docking and molecular dynamic simulations supports this finding. The results indicate that the most potent ligands in this series likely act on an extended colchicine site. nih.gov This binding is proposed to occur on the surface between interacting tubulin subunits, where the compounds interfere with the polymerization process, leading to their observed potent antitumor properties. nih.gov
| Compound | Antiproliferative Activity IC50 (µM) |
|---|---|
| 20 | 0.2 - 0.6 |
| 21 | 0.2 - 0.6 |
| 33 | 0.2 - 0.6 |
This table shows the potent submicromolar antiproliferative IC50 values for key imidazo[4,5-b]pyridine derived acrylonitrile (B1666552) compounds. Data sourced from Kralj et al. (2022). nih.govresearchgate.net
Enzyme Inhibition (Other Relevant Targets)
Imidazo[4,5-b]pyridine derivatives have been identified as inhibitors of several key enzymes implicated in various disease pathologies. Their structural versatility allows for targeted design to fit into the active sites of specific enzymes, thereby modulating their activity.
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. nih.gov Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory agents with a reduced risk of gastrointestinal side effects. nih.gov
A series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives has been evaluated for their in vitro inhibitory activity against both COX-1 and COX-2 enzymes. nih.govresearchgate.net The findings revealed that these compounds were effective inhibitors of both isoforms, with IC50 values for COX-1 inhibition ranging from 10 to 43 µmol/L and for COX-2 from 9.2 to 279.3 µmol/L. nih.govresearchgate.net Notably, structural modifications on the aryl rings influenced both the potency and selectivity of these derivatives. nih.govresearchgate.net
One particular derivative, compound 3f , demonstrated a two-fold selectivity for COX-2 over COX-1, with IC50 values of 9.2 µmol/L and 21.8 µmol/L, respectively. nih.govresearchgate.net Molecular docking studies of this compound suggested a binding mode within the active site of the COX-2 enzyme that is similar to that of the selective COX-2 inhibitor, celecoxib (B62257). nih.govresearchgate.net Other derivatives, such as 3c and 3h , also showed potent and selective inhibition of COX-2. nih.gov These findings underscore the potential of the 3H-imidazo[4,5-b]pyridine scaffold in the development of novel anti-inflammatory agents. nih.govresearchgate.net
Table 1: COX-1 and COX-2 Inhibitory Activity of Selected 2,3-diaryl-3H-imidazo[4,5-b]pyridine Derivatives nih.gov
| Compound | COX-1 IC50 (µmol/L) | COX-2 IC50 (µmol/L) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 3c | >50 | 18.5 | >2.7 |
| 3f | 21.8 | 9.2 | 2.37 |
| 3h | 30.1 | 15.4 | 1.95 |
Data sourced from in vitro enzyme inhibition assays.
Diacylglycerol acyltransferase 2 (DGAT2) is an enzyme that plays a crucial role in the final step of triglyceride synthesis. Its inhibition is a promising therapeutic approach for metabolic diseases. nih.gov A class of imidazopyridine-based compounds has been identified as potent inhibitors of DGAT2. nih.govacs.org
Optimization of a screening hit led to the development of potent DGAT2 inhibitors with improved metabolic stability and reduced off-target pharmacology. acs.org For instance, compound 1 (PF-06424439) was identified as a potent DGAT2 inhibitor. nih.gov Further structural modifications, such as the introduction of a cyclopropyl (B3062369) group and alterations to the imidazopyridine core, led to analogs with improved properties. nih.gov
Compounds 3 and 5 from this series demonstrated potent inhibition of human DGAT2 with IC50 values of 20 ± 1 nM and 26 ± 1 nM, respectively. nih.gov These compounds also showed good selectivity against related enzymes like DGAT1 and monoacylglycerol acyltransferases (MGAT1-3). nih.gov The strategic modifications addressed metabolic liabilities, specifically N-glucuronidation, which was a challenge in the initial series. nih.gov
Table 2: In Vitro DGAT2 Inhibitory Activity of Imidazopyridine Derivatives nih.gov
| Compound | Human DGAT2 IC50 ± SEM (nM) |
|---|---|
| 1 (PF-06424439) | 32 ± 3 |
| 3 | 20 ± 1 |
| 5 | 26 ± 1 |
Data represents the geometric mean of at least three replicates ± standard error of the mean (SEM).
Aminoacyl-tRNA synthetases are essential enzymes for protein synthesis, making them attractive targets for the development of antimicrobial agents. researchgate.netnih.gov Tyrosyl-tRNA synthetase, in particular, has been targeted to combat bacterial infections. researchgate.netnih.gov
A novel series of imidazo[4,5-b]pyridine-5-thione derivatives was designed and synthesized as potential inhibitors of Staphylococcus aureus tyrosyl-tRNA synthetase. researchgate.netnih.gov In vitro antimicrobial screening revealed that compound 3 from this series exhibited potent inhibitory effects against S. aureus, with a minimum inhibitory concentration (MIC) of 0.49 μg/mL, which was more potent than the reference drug chloramphenicol (B1208) (0.98 μg/mL). nih.gov
Molecular docking studies were conducted to understand the binding interactions of the most active compound within the active site of the target enzyme. The results indicated that analog 3 could potentially bind to the S. aureus tyrosyl-tRNA synthetase with a high docking score of -9.37 kcal/mol, supporting the in vitro findings. researchgate.netnih.gov This research highlights the potential of the imidazo[4,5-b]pyridine scaffold in developing new antimicrobial agents targeting bacterial tyrosyl-tRNA synthetase. researchgate.netnih.gov
Mitochondrial Function Modulation
Mitochondria are central to cellular energy metabolism, and their dysfunction is implicated in a range of diseases. Small molecule mitochondrial uncouplers are compounds that can dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in respiration without the production of ATP. nih.govacs.org This mechanism has therapeutic potential for metabolic disorders. nih.govresearchgate.net
A novel imidazo[4,5-b]pyridine scaffold has been developed and investigated for its mitochondrial uncoupling activity. nih.gov These compounds were derived from iterative modifications of a known potent uncoupler, BAM15. nih.gov The structure-activity relationship (SAR) studies demonstrated that various substitutions on the imidazo[4,5-b]pyridine core are tolerated, allowing for the fine-tuning of uncoupling activity and pharmacokinetic properties. nih.gov
One of the promising compounds, SHS206 , displayed an EC50 of 830 nM in L6 myoblasts, indicating potent mitochondrial uncoupling activity. nih.gov This compound was also shown to lower liver triglyceride levels in a mouse model of metabolic dysfunction-associated steatohepatitis (MASH). nih.gov The imidazo[4,5-b]pyridine scaffold is thus presented as a promising platform for the future development of mitochondrial uncouplers. nih.gov
The mechanism by which mitochondrial uncouplers function is through their activity as protonophores, carrying protons across the inner mitochondrial membrane. nih.gov The imidazo[4,5-b]pyridine derivatives developed as mitochondrial uncouplers are designed to possess this protonophore activity. nih.gov The SAR studies for this class of compounds aimed to modulate their physicochemical properties to optimize this proton-carrying capacity while maintaining a favorable safety profile. nih.gov The development of compounds like SHS206 demonstrates the successful application of this scaffold to create effective protonophores for potential therapeutic use in metabolic diseases. nih.gov
Receptor Modulation (e.g., GABAA Receptor, 5-HT6 Serotonin Receptors)
The imidazo[4,5-b]pyridine nucleus is a key component in the development of ligands for various receptors in the central nervous system. Although direct studies on this compound's activity at GABAA or 5-HT6 receptors are not detailed in the available literature, the general class of imidazopyridines has been recognized for its potential to modulate these systems. For instance, the discovery of their activity as positive allosteric modulators of the GABAA receptor highlighted their medicinal potential. mdpi.com The structural features of imidazo[4,5-b]pyridines make them attractive candidates for designing selective ligands to target specific receptor subtypes, which is a continuing area of interest in neuropharmacology.
Antioxidant and Antiglycation Mechanisms
Recent studies have explored the potential of imidazo[4,5-b]pyridine derivatives as antioxidant and antiglycation agents. These properties are crucial in combating oxidative stress and the formation of advanced glycation end products (AGEs), which are implicated in various chronic diseases.
A series of novel imidazo[4,5-b]pyridine benzohydrazones were synthesized and assessed for their antiglycation and antioxidant capabilities. researchgate.net The findings from this research indicated that compounds with di- and trihydroxy substitutions demonstrated significant activity. researchgate.net This suggests that the presence and position of hydroxyl groups on the molecule are important for its antioxidant and antiglycation effects, likely due to their ability to donate electrons and scavenge free radicals. mdpi.com
The Maillard reaction, a chemical reaction between amino acids and reducing sugars, leads to the formation of Amadori products that can accumulate in the body and contribute to chronic conditions. mdpi.com Certain imidazo[4,5-b]pyridine derivatives have shown the ability to interfere with this process. The mechanism of antiglycation activity is thought to involve the inhibition of the formation of AGEs. Polyphenols, for instance, are known to inhibit AGE formation through various pathways, and similar mechanisms may be at play with hydroxylated imidazo[4,5-b]pyridine derivatives.
The antioxidant potential of these compounds is often evaluated using methods such as the DPPH radical scavenging assay. Some imidazo[4,5-b]pyridine-derived acrylonitriles have displayed notable antioxidative potential, in some cases exceeding that of the standard reference, butylated hydroxytoluene (BHT). mdpi.com The ability of these compounds to neutralize free radicals is a key aspect of their antioxidant mechanism.
One study highlighted a particular imidazo[4,5-b]pyridine derivative, referred to as compound 36, which exhibited potent antioxidant and antiglycation activity, with an EC50 of 26.12 µM and an IC50 of 140.16 µM, respectively. mdpi.com These values were reportedly higher than those of the reference compounds, gallic acid and rutin. mdpi.comresearchgate.net
The research into the antioxidant and antiglycation properties of imidazo[4,5-b]pyridine derivatives is a promising area of medicinal chemistry, with the potential to develop new therapeutic agents for conditions associated with oxidative stress and glycation. uctm.edu
| Compound Class | Specific Derivative Example | Antioxidant Activity (EC50) | Antiglycation Activity (IC50) | Reference |
| Imidazo[4,5-b]pyridine benzohydrazones | Dihydroxy/Trihydroxy substituted compounds | Good activity reported | Good activity reported | researchgate.net |
| Imidazo[4,5-b]pyridines | Compound 36 | 26.12 µM | 140.16 µM | mdpi.com |
Future Directions and Research Opportunities
Development of Novel Synthetic Methodologies for Enhanced Diversification
While classical methods for the synthesis of 2-substituted imidazo[4,5-b]pyridines, such as the condensation of 2,3-diaminopyridine (B105623) with cyclohexanecarboxylic acid or its derivatives, provide a foundational approach, future efforts should focus on more advanced and versatile synthetic strategies. The development of novel methodologies will be crucial for creating a diverse library of analogues based on the 2-cyclohexyl-3H-imidazo[4,5-b]pyridine core, enabling a thorough exploration of the structure-activity relationship (SAR).
Future synthetic endeavors could include:
Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Buchwald-Hartwig couplings, which have been successfully applied to the imidazo[4,5-b]pyridine scaffold, can be further optimized. nih.govmdpi.com These methods would allow for the introduction of a wide range of substituents on the pyridine (B92270) ring of the this compound molecule, facilitating the fine-tuning of its physicochemical and pharmacological properties.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of imidazo[4,5-b]pyridine derivatives. nih.gov Developing microwave-assisted protocols for the synthesis and derivatization of this compound would accelerate the generation of new compounds for biological screening.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reproducibility. Applying flow chemistry to the synthesis of this compound and its analogues could streamline the production process and allow for the rapid generation of a library of related molecules.
Eco-Friendly Synthetic Routes: There is a growing emphasis on developing environmentally benign synthetic methods. Research into one-pot, multicomponent reactions in greener solvents like water or glycerol (B35011) would represent a significant advancement in the sustainable production of these compounds. nih.govresearchgate.net
Advanced Computational Approaches for Predictive Modeling and Lead Optimization
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering the potential to accelerate the identification and optimization of lead compounds. For this compound, a range of computational approaches can be employed to predict its biological activity, understand its mechanism of action, and guide the design of more potent and selective analogues.
Key computational strategies include:
Molecular Docking: Docking studies can be used to predict the binding mode of this compound and its derivatives within the active sites of various biological targets. Such studies have been successfully used for other imidazo[4,5-b]pyridine derivatives to understand their interactions with targets like lumazine (B192210) synthase and protein kinases. nih.gov This approach can help in prioritizing compounds for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a mathematical relationship between the structural features of a series of this compound analogues and their biological activity. This can aid in predicting the activity of newly designed compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the stability of the interaction and the role of conformational changes in the binding process.
Pharmacophore Modeling: Based on the structures of known active compounds, pharmacophore models can be developed to identify the key chemical features required for biological activity. These models can then be used to screen virtual libraries for new molecules with the desired properties.
Exploration of Polypharmacology and Multi-Targeted Agent Design
The concept of polypharmacology, where a single drug molecule is designed to interact with multiple biological targets, is gaining traction as a strategy for treating complex diseases such as cancer. The imidazo[4,5-b]pyridine scaffold has already demonstrated its potential in this area, with some derivatives acting as dual inhibitors of kinases like FLT3 and Aurora kinases. nih.govacs.org
Future research on this compound could focus on:
Kinome Profiling: Screening the compound and its analogues against a broad panel of kinases can identify multiple targets and reveal its polypharmacological profile. This can provide a more comprehensive understanding of its mechanism of action and potential therapeutic applications.
Rational Design of Multi-Targeted Agents: Based on the results of kinome profiling and computational modeling, new derivatives can be rationally designed to modulate a specific combination of targets. This could lead to the development of more effective therapies with a reduced likelihood of drug resistance.
Investigating Synergistic Effects: By targeting multiple pathways simultaneously, multi-targeted agents can achieve synergistic therapeutic effects. In vitro and in vivo studies will be necessary to evaluate the potential for synergy with derivatives of this compound.
Design of Highly Selective Modulators for Specific Biological Pathways
While multi-targeted agents offer certain advantages, the development of highly selective modulators for specific biological pathways remains a cornerstone of drug discovery. The imidazo[4,5-b]pyridine scaffold has been shown to be amenable to modifications that can confer high selectivity for specific kinase isoforms, such as Aurora-A over Aurora-B. acs.org This is often achieved by exploiting subtle differences in the amino acid composition of the kinase active sites.
For this compound, future research should aim to:
Identify and Validate Specific Targets: Through techniques such as chemical proteomics and genetic screening, the specific cellular targets of this compound can be identified and validated.
Structure-Based Design for Selectivity: Once a primary target is identified, co-crystallization studies (as discussed in section 8.6) can provide a detailed structural understanding of the ligand-target interaction. This information can then be used to design modifications to the this compound scaffold that enhance binding to the desired target while minimizing interactions with off-targets.
Cellular and In Vivo Target Engagement Assays: The development of assays to measure the extent to which the compound engages with its intended target in a cellular and in vivo setting is crucial for confirming its selectivity and mechanism of action.
Investigation of Less Explored Biological Targets and Mechanisms of Action
While much of the research on imidazo[4,5-b]pyridines has focused on their role as kinase inhibitors, this versatile scaffold has the potential to interact with a broader range of biological targets. researchgate.netrjraap.com Exploring these less-chartered territories could uncover novel therapeutic applications for this compound.
Areas for future investigation include:
Antimicrobial and Antiviral Activity: Imidazo[4,5-b]pyridine derivatives have been reported to possess antimicrobial and antiviral properties. mdpi.comnih.gov Screening this compound and its analogues against a diverse panel of bacterial, fungal, and viral pathogens could lead to the discovery of new anti-infective agents. Potential targets in this area include enzymes like methionyl-tRNA synthetase and lumazine synthase. mdpi.comnih.gov
Modulation of G-Protein Coupled Receptors (GPCRs): Given the structural diversity of the imidazo[4,5-b]pyridine class, there is potential for interaction with GPCRs, a large family of receptors involved in a wide range of physiological processes.
Enzyme Inhibition Beyond Kinases: The scaffold could be explored for its ability to inhibit other classes of enzymes, such as proteases, phosphatases, or metabolic enzymes, that are relevant to human diseases.
Phenotypic Screening: High-content phenotypic screening can be used to identify compounds that induce a desired cellular phenotype without prior knowledge of the biological target. This approach could uncover unexpected biological activities for this compound and its derivatives.
Integration with Structural Biology for Comprehensive Ligand-Target Co-crystallization Studies
A detailed understanding of how a ligand binds to its biological target at the atomic level is invaluable for structure-based drug design and lead optimization. X-ray crystallography of ligand-target co-crystals provides this crucial information. Co-crystallization studies have been successfully performed for other imidazo[4,5-b]pyridine derivatives, providing key insights into their interactions with kinases like Aurora-A. nih.govresearchgate.net
Future efforts in this area for this compound should involve:
Expression and Purification of Target Proteins: The successful expression and purification of the biological target(s) of this compound in sufficient quantity and quality is a prerequisite for co-crystallization trials.
Co-crystallization Screening: A systematic screening of various crystallization conditions will be necessary to obtain high-quality co-crystals of the ligand-target complex.
Structure Determination and Analysis: Once suitable crystals are obtained, X-ray diffraction analysis will be used to determine the three-dimensional structure of the complex. This will reveal the precise binding mode of the ligand, including key hydrogen bonds, hydrophobic interactions, and other molecular interactions.
Iterative Structure-Based Design: The structural information obtained from co-crystallization studies will be used to guide the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, biological evaluation, and structural analysis is a powerful strategy for lead optimization.
Q & A
Q. How can Hirshfeld surface analysis and crystallography improve understanding of intermolecular interactions in solid-state forms?
- Methodological Answer : Generate Hirshfeld surfaces (CrystalExplorer) to quantify contacts (e.g., H-bonding, π-π interactions). XRD data refine thermal parameters and electron density maps. Compare packing coefficients and lattice energies to predict solubility and stability of polymorphs .
Data Contradiction Analysis Example
- Scenario : Conflicting IC50 values for iNOS inhibition in isolated enzymes vs. cellular assays.
- Resolution : Isolated enzyme assays use low-arginine buffers, while cellular media contain physiological arginine levels (~0.1–1 mM), reducing inhibitor efficacy. Use competitive binding assays (Ki determination) and adjust for intracellular arginine via LC-MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
